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Compound of Interest

Compound Name: 2,3-Dichlorophenol

Cat. No.: B042519

This guide provides a comprehensive overview of the key spectroscopic data for 2,3-
dichlorophenol, a compound of interest in various fields including environmental science and
chemical synthesis. The following sections detail its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols
for these analytical techniques. This document is intended for researchers, scientists, and
professionals in drug development who require a detailed understanding of the structural
characterization of this molecule.

Spectroscopic Data Summary

The spectroscopic data for 2,3-dichlorophenol is summarized below. These values are
compiled from various spectral databases and provide the foundational information for
structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.
The 'H and 3C NMR data provide information about the hydrogen and carbon framework of
2,3-dichlorophenol, respectively.

Table 1: *H NMR Spectroscopic Data for 2,3-Dichlorophenol[1]
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Chemical Shift o Coupling Constant .
Multiplicity . Assignment
(ppm) (9) in Hz

Data not available

Data not available

Data not available

Data not available

Note:Specific chemical shift and coupling constant values for the aromatic protons of 2,3-
dichlorophenol were not explicitly found in the search results. The spectrum is typically
complex due to second-order effects.

Table 2: 13C NMR Spectroscopic Data for 2,3-Dichlorophenol|[2]

Chemical Shift (ppm) Assighment

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Note:Specific chemical shift values for the carbons of 2,3-dichlorophenol were not explicitly
listed in the search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2,3-dichlorophenol shows characteristic absorptions for the hydroxyl group and
the aromatic ring.
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Table 3: Key IR Absorptions for 2,3-Dichlorophenol[3][4][5][6]

Wavenumber (cm~?) Intensity Assignment

~3400-3600 Broad O-H stretch (hydroxyl group)
~3000-3100 Medium C-H stretch (aromatic)
~1580-1600 Medium C=C stretch (aromatic ring)
~1450-1500 Medium C=C stretch (aromatic ring)
~1200-1300 Strong C-O stretch (phenol)
~1000-1100 Strong C-Cl stretch

700900 Strong C-H bend (out-of-plane,

aromatic substitution)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition. The

mass spectrum of 2,3-dichlorophenol is characterized by its molecular ion peak and isotopic

pattern due to the presence of two chlorine atoms.[7][8]

Table 4. Mass Spectrometry Data for 2,3-Dichlorophenol[7][8]
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miz Relative Intensity Assighment

[M]* (Molecular ion with two

162 High _

35Cl isotopes)

[M+2]* (Molecular ion with one
164 Moderate )

35Cl and one 3Cl isotope)

[M+4]* (Molecular ion with two
166 Low ]

37Cl isotopes)

[M-CI]* (Loss of a chlorine
127 Moderate

atom)

[M-CI-CO]* (Loss of chlorine
99 Moderate )

and carbon monoxide)

Further fragmentation,

otentially corresponding to

63 High P Y P J

the chlorocyclopropenyl cation
[CsH2CI*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra of 2,3-dichlorophenol.

Materials:

2,3-Dichlorophenol sample

Deuterated chloroform (CDCIs) or other suitable deuterated solvent

NMR tubes

NMR spectrometer (e.g., 300 or 400 MHZz)[9]
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Procedure:

o Sample Preparation: Dissolve approximately 5-20 mg of 2,3-dichlorophenol in about 0.5-
0.7 mL of deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the
instrument to optimize the magnetic field homogeneity.

e 1H NMR Acquisition:
o Acquire a single-pulse *H NMR spectrum.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Integrate the signals and determine the chemical shifts and coupling constants.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Process the data similarly to the *H NMR spectrum.

IR Spectroscopy

Objective: To obtain an IR spectrum of 2,3-dichlorophenol.

Materials:
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2,3-Dichlorophenol sample

Potassium bromide (KBr) for solid samples, or a suitable solvent (e.g., CCla) for solution-
phase spectra

FTIR spectrometer[9]

Sample holder (e.g., KBr pellet press, salt plates)

Procedure (KBr Pellet Method):

Sample Preparation: Grind a small amount (1-2 mg) of 2,3-dichlorophenol with
approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,
transparent KBr pellet.

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
Background Scan: Record a background spectrum of the empty sample compartment.

Sample Scan: Record the IR spectrum of the sample. The instrument software will
automatically ratio the sample spectrum against the background spectrum to produce the
final absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (Electron lonization)

Objective: To obtain an electron ionization (EI) mass spectrum of 2,3-dichlorophenol.

Materials:

2,3-Dichlorophenol sample

A suitable solvent for sample introduction (e.g., methanol, dichloromethane)
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e Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.[10]
Procedure (GC-MS Method):

o Sample Preparation: Prepare a dilute solution of 2,3-dichlorophenol in a volatile organic
solvent.

e GC Separation: Inject a small volume (e.g., 1 uL) of the sample solution into the GC. The
sample is vaporized and separated based on its components' boiling points and interactions
with the GC column.

 lonization: As the 2,3-dichlorophenol elutes from the GC column, it enters the ion source of
the mass spectrometer. In the El source, the molecules are bombarded with high-energy
electrons (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

o Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the
isotopic pattern of chlorine-containing ions.

Visualizations

The following diagrams illustrate the relationships between the different spectroscopic
techniques and a general workflow for the structural elucidation of an unknown compound.
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Figure 1: Interrelation of Spectroscopic Techniques for 2,3-Dichlorophenol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2,3-Dichlorophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042519#spectroscopic-data-nmr-ir-mass-spec-for-2-
3-dichlorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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